molecular formula C6H13NO2 B14029538 ((2R,5S)-5-Methylmorpholin-2-yl)methanol

((2R,5S)-5-Methylmorpholin-2-yl)methanol

Cat. No.: B14029538
M. Wt: 131.17 g/mol
InChI Key: LXFMWDJIAVDCQU-NTSWFWBYSA-N
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Description

((2R,5S)-5-Methylmorpholin-2-yl)methanol: is a chiral compound with a morpholine ring substituted with a methyl group at the 5th position and a hydroxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Halogenated compounds and other functionalized derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ((2R,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of both a morpholine ring and a hydroxymethyl group makes ((2R,5S)-5-Methylmorpholin-2-yl)methanol unique.
  • Chirality: The specific (2R,5S) configuration contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R,5S)-5-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

LXFMWDJIAVDCQU-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CO[C@H](CN1)CO

Canonical SMILES

CC1COC(CN1)CO

Origin of Product

United States

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